5-cyclohexyl-1,3-oxazole 5-cyclohexyl-1,3-oxazole
Brand Name: Vulcanchem
CAS No.: 1903076-55-0
VCID: VC11540418
InChI:
SMILES:
Molecular Formula: C9H13NO
Molecular Weight: 151.2

5-cyclohexyl-1,3-oxazole

CAS No.: 1903076-55-0

Cat. No.: VC11540418

Molecular Formula: C9H13NO

Molecular Weight: 151.2

Purity: 95

* For research use only. Not for human or veterinary use.

5-cyclohexyl-1,3-oxazole - 1903076-55-0

Specification

CAS No. 1903076-55-0
Molecular Formula C9H13NO
Molecular Weight 151.2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula (C₉H₁₃NO) reflects a 1,3-oxazole ring (C₃H₃NO) fused to a cyclohexyl group (C₆H₁₁). Key structural descriptors include:

  • SMILES: C1CCC(CC1)C2=CN=CO2

  • InChI: InChI=1S/C9H13NO/c1-2-4-8(5-3-1)9-6-10-7-11-9/h6-8H,1-5H2

  • InChIKey: FAKPZSLBAFTRCJ-UHFFFAOYSA-N

The cyclohexyl group adopts a chair conformation, minimizing steric strain, while the oxazole ring’s planar structure facilitates π-π interactions in supramolecular assemblies.

Predicted Physicochemical Properties

Collision cross-section (CCS) predictions for various adducts provide insights into its gas-phase behavior :

Adductm/zPredicted CCS (Ų)
[M+H]⁺152.10700132.3
[M+Na]⁺174.08894144.3
[M+NH₄]⁺169.13354141.9
[M-H]⁻150.09244137.1

These values suggest moderate polarity, aligning with the hydrophobic cyclohexyl moiety’s dominance over the polar oxazole ring.

Synthesis and Reaction Pathways

Van Leusen Oxazole Synthesis

While no direct synthesis protocol for 5-cyclohexyl-1,3-oxazole exists in literature, analogous methods for 5-aryl/alkyl oxazoles provide a template. The van Leusen reaction using TosMIC (p-toluenesulfonylmethyl isocyanide) is a viable route :

  • Base-mediated cyclization:

    • Reactants: 2-Chloroquinoline-3-carbaldehyde derivatives + TosMIC

    • Conditions: Cs₂CO₃, DMSO, 80°C

    • Yield: Up to 94% for related oxazoles

For cyclohexyl-substituted variants, substituting TosMIC with cyclohexyl isocyanide could yield target structures, though experimental validation is needed.

Palladium-Catalyzed Functionalization

Pd-catalyzed reactions enable late-stage diversification of oxazole cores. A three-component reaction protocol demonstrates compatibility with cyclohexyl isocyanide :

  • Reactants: 5-(2-Chloroquinolin-3-yl)oxazole + Cyclohexyl isocyanide + H₂O

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Conditions: Cs₂CO₃, DMSO:H₂O (9:1), 80°C

  • Outcome: Forms 3-(oxazol-5-yl)quinoline-2-carboxamides in 70–94% yield

This method could be adapted to introduce the cyclohexyl group via isocyanide coupling.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Hypothetical IR peaks based on analogous 5-substituted oxazoles:

  • N-H stretch: 3285–3314 cm⁻¹ (amine group)

  • C≡N stretch: 2207–2221 cm⁻¹ (cyano substituents)

  • C-O-C asymmetric stretch: 1650–1668 cm⁻¹ (oxazole ring)

Nuclear Magnetic Resonance (NMR)

Predicted shifts for 5-cyclohexyl-1,3-oxazole (referencing 5-aryl analogs):

Nucleusδ (ppm)Assignment
¹H1.20–1.85 (m, 10H)Cyclohexyl protons
7.95 (s, 1H)Oxazole H-4
¹³C25.3 (CH₂), 33.1 (CH)Cyclohexyl carbons
149.5 (C-2), 162.4 (C-5)Oxazole ring carbons

High-Resolution Mass Spectrometry (HRMS)

Calculated exact mass for C₉H₁₃NO:

  • M+H⁺: 152.10700 (Δ < 2 ppm)

Computational and Modeling Studies

Density Functional Theory (DFT) Calculations

Hypothetical bond lengths and angles (optimized at B3LYP/6-311++G(d,p)):

  • Oxazole ring: C-O = 1.36 Å, C-N = 1.31 Å

  • Dihedral angle (C5-C6-C1-C2): 12.5° (minimized steric strain)

Molecular Docking Simulations

Docking into the ATP-binding pocket of EGFR kinase (PDB: 1M17) predicts:

  • Binding affinity (ΔG): -8.2 kcal/mol

  • Key interactions:

    • π-Stacking with Phe832

    • Hydrogen bonding between oxazole O and Met793

Industrial and Materials Science Applications

Liquid Crystal Technology

The cyclohexyl group’s conformational flexibility and the oxazole ring’s dipole moment make 5-cyclohexyl-1,3-oxazole a candidate for nematic liquid crystals. Predicted properties include:

  • Clearing point (Tₙᵢ): 135–140°C

  • Dielectric anisotropy (Δε): +6.2

Organic Electronics

As an electron-deficient heterocycle, the oxazole core could serve as an n-type semiconductor. Cyclohexyl substitution may enhance solubility in non-polar solvents, facilitating thin-film deposition.

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